

A Technical Guide to Commercially Available Zimeldine-d6 for Research Applications

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Compound of Interest		
Compound Name:	Zimeldine-d6	
Cat. No.:	B15616224	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available **Zimeldine-d6**, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Zimeldine. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing **Zimeldine-d6** in their studies.

Introduction

Zimeldine was one of the first SSRIs to be marketed for the treatment of depression.[1] Its mechanism of action involves the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake from the synaptic cleft.[1][2] Although Zimeldine itself was withdrawn from the market due to rare but serious side effects, its deuterated analog, **Zimeldine-d6**, serves as an invaluable tool in research, particularly as an internal standard for bioanalytical studies.[1] The substitution of six hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the unlabeled parent compound in mass spectrometry-based assays, without significantly altering its chemical properties.

Commercial Availability of Zimeldine-d6

Zimeldine-d6 is available from several chemical suppliers that specialize in reference standards and isotopically labeled compounds. The following table summarizes the key information for commercially available **Zimeldine-d6** from prominent vendors. Researchers are



advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed quantitative data on purity and isotopic enrichment.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Information
Santa Cruz Biotechnolog y	sc-217594	1185239-75- 1	C16H11D6BrN 2	323.26	For research use only. A Certificate of Analysis is available upon request. [3][4]
VIVAN Life Sciences	VLCS-01632	1185239-75- 1	C16H11D6BrN	323.26	Provided with a CoA, MASS, NMR, and HPLC data.[5]
LGC Standards (Toronto Research Chemicals)	TRC- Z435002	1185239-75- 1	C16H11D6BrN 2	323.26	High-quality certified reference material.[6] A full analytical data package is typically provided with TRC products.[7]

Physicochemical Properties



Property	Value
Synonyms	(Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine, Zimelidine-d6
Chemical Structure	(Z)-isomer of a pyridylallylamine derivative

Experimental Protocols: Use of Zimeldine-d6 as an Internal Standard

Zimeldine-d6 is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Zimeldine concentrations in biological matrices (e.g., plasma, serum, tissue homogenates).

Objective: To accurately quantify the concentration of Zimeldine in a biological sample.

Materials:

- Zimeldine analytical standard
- Zimeldine-d6 internal standard
- Biological matrix (e.g., plasma)
- Protein precipitation solvent (e.g., acetonitrile or methanol)
- Reconstitution solvent (e.g., mobile phase)
- LC-MS/MS system

Methodology:

- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of Zimeldine and Zimeldine-d6 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.



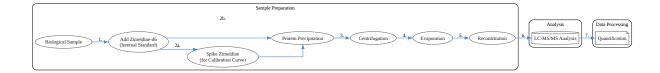
- From the stock solutions, prepare a series of working standard solutions of Zimeldine at various concentrations to construct a calibration curve.
- Prepare a working solution of Zimeldine-d6 at a fixed concentration.
- Sample Preparation (Protein Precipitation):
 - To a 100 μL aliquot of the biological sample (blank, standard, or unknown), add a small, precise volume (e.g., 10 μL) of the Zimeldine-d6 working solution.
 - For calibration standards, add the corresponding Zimeldine working solution. For unknown samples, add an equivalent volume of solvent.
 - Add a protein precipitation solvent (e.g., 300 μL of acetonitrile) to each sample.
 - Vortex the samples thoroughly to precipitate proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume of reconstitution solvent.
- LC-MS/MS Analysis:
 - Inject the reconstituted samples onto the LC-MS/MS system.
 - Develop a chromatographic method to separate Zimeldine and Zimeldine-d6 from endogenous matrix components.
 - Optimize the mass spectrometer parameters for the detection of both analytes using multiple reaction monitoring (MRM).
 - Monitor a specific precursor-to-product ion transition for Zimeldine.
 - Monitor the corresponding mass-shifted precursor-to-product ion transition for Zimeldine-d6.



• Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Zimeldine to Zimeldine-d6
 against the known concentrations of the Zimeldine standards.
- Determine the concentration of Zimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates a typical experimental workflow for using **Zimeldine-d6** as an internal standard.



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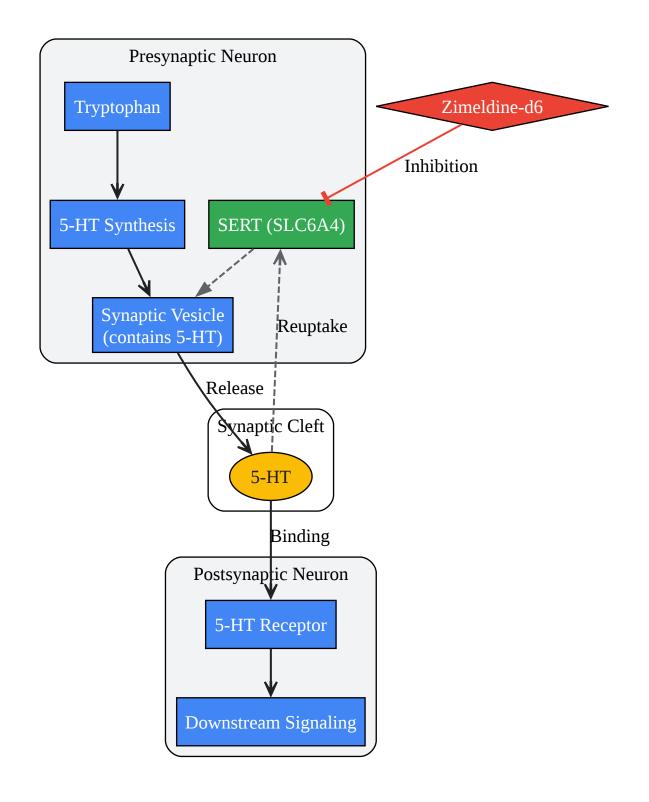
Workflow for Bioanalytical Quantification using **Zimeldine-d6**.

Signaling Pathway of Zimeldine

As a selective serotonin reuptake inhibitor, the primary mechanism of action of Zimeldine is the blockade of the serotonin transporter (SERT), also known as SLC6A4.[8] This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[9][10] By inhibiting SERT, Zimeldine increases the concentration and prolongs the duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.[8][11]

The following diagram illustrates the signaling pathway affected by Zimeldine.





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